3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C8H8N2O2. It features a pyrazole ring substituted with an ethynyl group at the 3-position and a propanoic acid group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of ethynylpyrazole with a suitable propanoic acid derivative. One common method includes the use of ethynylpyrazole and 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a methyl group instead of an ethynyl group.
3-(4-Ethynyl-pyrazol-1-yl)-propionic acid: Similar structure but with the ethynyl group at a different position on the pyrazole ring.
Uniqueness
3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the ethynyl group at the 3-position of the pyrazole ring, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(3-ethynylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-7-3-5-10(9-7)6-4-8(11)12/h1,3,5H,4,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKPSDPBYWMJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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